molecular formula C5H8Cl2FN3 B1446516 (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride CAS No. 1373223-30-3

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B1446516
CAS No.: 1373223-30-3
M. Wt: 200.04 g/mol
InChI Key: FLTLXVCHOHMCOB-UHFFFAOYSA-N
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Description

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride is a chemical compound belonging to the class of pyrimidine analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride, involves several methodsThese reactions often utilize fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.

    5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5-position of the pyrimidine ring.

    6-Fluoropyridine: A fluorinated pyridine with applications in medicinal chemistry.

Uniqueness

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5-fluoropyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3.2ClH/c6-4-2-8-5(1-7)9-3-4;;/h2-3H,1,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLXVCHOHMCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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